molecular formula C14H19NO5S B12752936 2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- CAS No. 120256-74-8

2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans-

Cat. No.: B12752936
CAS No.: 120256-74-8
M. Wt: 313.37 g/mol
InChI Key: KDNRJXBCWHXSCW-CHWSQXEVSA-N
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Description

2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- is a chemical compound with the molecular formula C14H19NO5S and a monoisotopic mass of 313.09839389 . This compound is known for its unique structure, which includes a pyrrolidinone ring substituted with ethoxy groups and a phenylsulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- involves several steps. The synthetic route typically starts with the preparation of the pyrrolidinone ring, followed by the introduction of ethoxy groups at the 3 and 5 positions. The phenylsulfonyl group is then added to the 1 position of the pyrrolidinone ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products .

Scientific Research Applications

2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- can be compared with other similar compounds, such as:

    2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, cis-: This isomer differs in the spatial arrangement of the substituents, leading to different chemical and biological properties.

    2-Pyrrolidinone, 3,5-diethoxy-1-(methylsulfonyl)-: This compound has a methylsulfonyl group instead of a phenylsulfonyl group, resulting in different reactivity and applications.

    2-Pyrrolidinone, 3,5-dimethoxy-1-(phenylsulfonyl)-:

The uniqueness of 2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- lies in its specific substitution pattern and the resulting chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

120256-74-8

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

(3R,5R)-1-(benzenesulfonyl)-3,5-diethoxypyrrolidin-2-one

InChI

InChI=1S/C14H19NO5S/c1-3-19-12-10-13(20-4-2)15(14(12)16)21(17,18)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3/t12-,13-/m1/s1

InChI Key

KDNRJXBCWHXSCW-CHWSQXEVSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H](N(C1=O)S(=O)(=O)C2=CC=CC=C2)OCC

Canonical SMILES

CCOC1CC(N(C1=O)S(=O)(=O)C2=CC=CC=C2)OCC

Origin of Product

United States

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